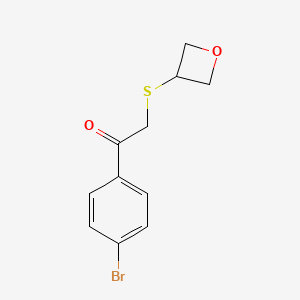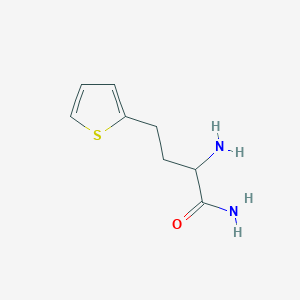![molecular formula C8H16ClNO3 B13482852 rac-(3R,4R)-1-oxa-7-azaspiro[4.5]decane-3,4-diol hydrochloride CAS No. 2866306-04-7](/img/structure/B13482852.png)
rac-(3R,4R)-1-oxa-7-azaspiro[4.5]decane-3,4-diol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-(3R,4R)-1-oxa-7-azaspiro[4.5]decane-3,4-diol hydrochloride is a synthetic compound with a unique spirocyclic structure. This compound is characterized by its spiro[4.5]decane core, which includes an oxygen and nitrogen atom, making it a versatile molecule in various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of rac-(3R,4R)-1-oxa-7-azaspiro[4.5]decane-3,4-diol hydrochloride typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane, followed by a series of reduction and cyclization steps . The reaction conditions often require the use of strong reducing agents such as lithium aluminum hydride or hydrogen in the presence of Raney nickel and aqueous ammonia in methanol .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
rac-(3R,4R)-1-oxa-7-azaspiro[4.5]decane-3,4-diol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the spirocyclic core.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen and oxygen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield various alcohols or amines.
Applications De Recherche Scientifique
rac-(3R,4R)-1-oxa-7-azaspiro[4.5]decane-3,4-diol hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of rac-(3R,4R)-1-oxa-7-azaspiro[4.5]decane-3,4-diol hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins and enzymes, potentially inhibiting or modifying their activity. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
rac-(3R,4S)-8-oxa-1-azaspiro[4.5]decane-3,4-diol hydrochloride: Similar structure but different stereochemistry.
1,3-Diazaspiro[4.5]decane-2,4-dione: Another spirocyclic compound with different functional groups.
Uniqueness
rac-(3R,4R)-1-oxa-7-azaspiro[4.5]decane-3,4-diol hydrochloride is unique due to its specific stereochemistry and the presence of both oxygen and nitrogen in the spirocyclic core. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry .
Propriétés
Numéro CAS |
2866306-04-7 |
|---|---|
Formule moléculaire |
C8H16ClNO3 |
Poids moléculaire |
209.67 g/mol |
Nom IUPAC |
(3R,4R)-1-oxa-9-azaspiro[4.5]decane-3,4-diol;hydrochloride |
InChI |
InChI=1S/C8H15NO3.ClH/c10-6-4-12-8(7(6)11)2-1-3-9-5-8;/h6-7,9-11H,1-5H2;1H/t6-,7-,8?;/m1./s1 |
Clé InChI |
VEKXSMCKGOJFDL-XAWXTQPKSA-N |
SMILES isomérique |
C1CC2(CNC1)[C@@H]([C@@H](CO2)O)O.Cl |
SMILES canonique |
C1CC2(CNC1)C(C(CO2)O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{[1,2,3,4]Tetrazolo[1,5-a]pyridin-8-yl}methanamine hydrochloride](/img/structure/B13482774.png)

![3,3-Dimethyl-1-oxa-7-azaspiro[3.5]nonanehydrochloride](/img/structure/B13482787.png)
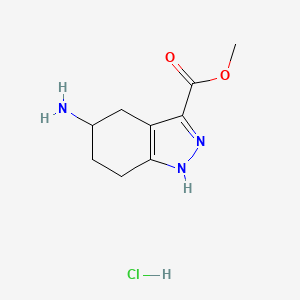
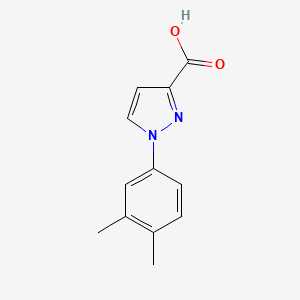
![2-Fluoro-3-(3-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13482811.png)
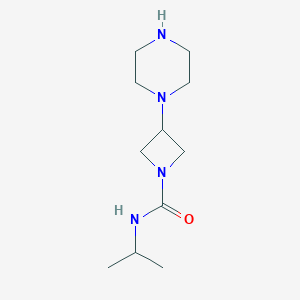
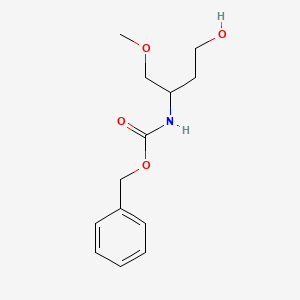
![1-(5-Chloro-1h-benzo[d]imidazol-2-yl)propan-1-amine](/img/structure/B13482827.png)

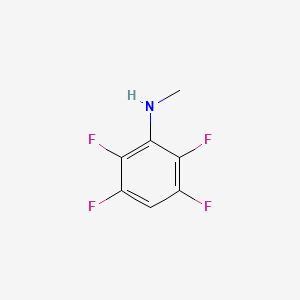
![2-(3-(Difluoromethyl)bicyclo[1.1.1]pentan-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13482842.png)
